molecular formula C17H23N3O3S B2483890 5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 326023-01-2

5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2483890
CAS No.: 326023-01-2
M. Wt: 349.45
InChI Key: ZAUAYLWAUCTLJS-UHFFFAOYSA-N
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Description

“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” typically involves multiple steps:

    Aromatic Substitution:

    Sulfonation: The addition of the sulfonamide group.

    Alkylation: The attachment of the diethylamino group.

Each step requires specific reagents and conditions, such as:

    Aromatic Substitution: Using aniline derivatives and nitration followed by reduction.

    Sulfonation: Using chlorosulfonic acid or sulfur trioxide.

    Alkylation: Using diethylamine and alkyl halides.

    Methoxylation: Using methanol and a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Using nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may produce various substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with cellular processes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-20(5-2)16-11-6-13(18)12-17(16)24(21,22)19-14-7-9-15(23-3)10-8-14/h6-12,19H,4-5,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUAYLWAUCTLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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